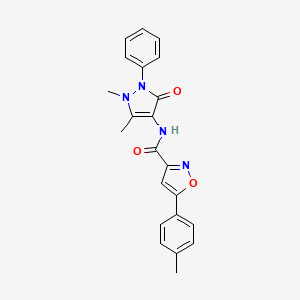

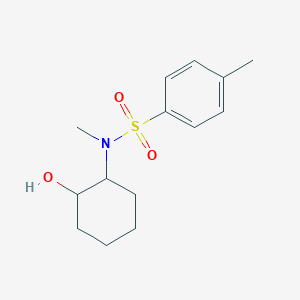

![molecular formula C17H14N2O3S B3493860 4-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B3493860.png)

4-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzoic acid

Descripción general

Descripción

Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides . In the presence of anhydrous aluminium chloride, the compounds have undergone Fries rearrangement, to afford hydroxy benzophenones .Molecular Structure Analysis

The molecular formula of oxadiazole is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water . The 1H NMR (DMSO-d6,400 MHz,δ ppm): 7.76-7.73 (q, 4H, Aromatic), 7.5-7.4(m, 10H, Aromatic), 6.50 (d, 1H, NH, (J = 3.2), 4.18(d, 4H, methylene, J=4.3); 13 C NMR (DMSO-d6,400 MHz, δ ppm)166.0, 148.86, 143.04, 133.39,131.70, 131.72, 129.72, 127.44, 128.81,113.11, 44.23 .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical and Chemical Properties Analysis

The yield of the compound is 71.9%, M.P / B.P: 158-160°C, light yellow liquid . The IR (cm-1): 3323.29(NH),3055.24(CH aromatic),2954.74,2870.26(Aliphatic CH), 1644.31, 1543.84(CN),1543.84,1455.24 (C – C =C), 1310.66,1282.08(CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .Mecanismo De Acción

Direcciones Futuras

To overcome the limitations of multidrug resistance, many research has taken place and oxadiazole is one of the promising scaffolds in the medicinal chemistry . Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.

Propiedades

IUPAC Name |

4-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-16(21)14-8-6-13(7-9-14)11-23-17-19-18-15(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKSOFCRKSPIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

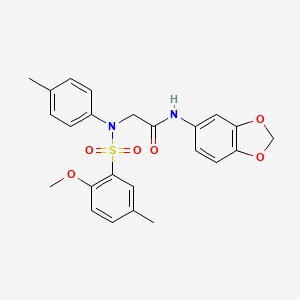

![2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3493790.png)

![5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde](/img/structure/B3493815.png)

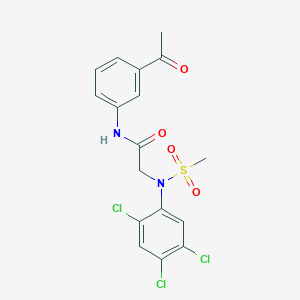

![N-(2-chlorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3493833.png)

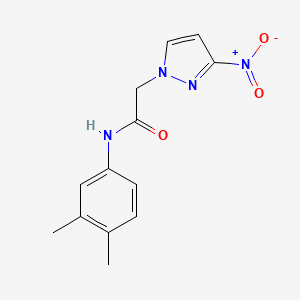

![4-[4-(4-ethoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3493836.png)

![2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3493850.png)

![3,6-dichloro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3493855.png)

![8-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3493859.png)

![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B3493865.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3493889.png)